Monoquaternary homolog of pancuronium. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents.
Vecuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of vecuronium is by means of Neuromuscular Nondepolarizing Blockade.
Vecuronium is a natural product found in Bos taurus with data available.
Vecuronium is a synthetic, intermediate-acting mono-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Vecuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis. Vecuronium has a shorter duration of action than pancuronium.
Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents.
See also: Vecuronium Bromide (active moiety of).
Vecuronium
CAS No.: 86029-43-8
Cat. No.: VC0546651
Molecular Formula: C34H57N2O4+
Molecular Weight: 557.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86029-43-8 |
---|---|
Molecular Formula | C34H57N2O4+ |
Molecular Weight | 557.8 g/mol |
IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Standard InChI Key | BGSZAXLLHYERSY-XQIGCQGXSA-N |
Isomeric SMILES | CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |
SMILES | CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Canonical SMILES | CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Appearance | Solid powder |
Melting Point | 228 °C |
Introduction
Chemical and Pharmacological Profile
Structural and Molecular Characteristics
Vecuronium bromide, chemically designated as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide diacetate, has a molecular formula of and a molecular weight of 637.73 g/mol . It is synthesized as a monoquaternary ammonium compound, differing from pancuronium by the absence of a methyl group at the 2-position . The compound is supplied as a freeze-dried powder reconstituted with sterile water for intravenous administration, with a pH range of 3.5–4.5 .
Table 1: Key Pharmacokinetic Parameters
Clinical Applications
Surgical Anesthesia
Vecuronium is FDA-approved for tracheal intubation and surgical relaxation. An initial bolus of 0.08–0.1 mg/kg achieves optimal intubation conditions within 2.5–3 minutes . Under balanced anesthesia, clinical duration (25% twitch recovery) spans 25–40 minutes, with full recovery (95%) at 45–65 minutes . Inhalational anesthetics (e.g., isoflurane) enhance blockade potency, permitting dose reductions by 15% .
Critical Care Use
Adverse Effects and Contraindications
Adverse Reactions
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Anaphylaxis: Rare hypersensitivity reactions, often cross-reactive with other NMBAs .
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Prolonged Weakness: Linked to metabolites accumulating in hepatic dysfunction .
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Awareness Under Paralysis: Inadequate sedation risks post-traumatic stress .
Contraindications
Dose Optimization and Special Populations
Table 2: Recommended Dosage Adjustments
Research Advances and Comparative Studies
Dose-Response Dynamics
A dose-ranging study demonstrated 0.3 mg/kg as the optimal intubating dose, yielding onset in 106 seconds and duration of 111 minutes. Higher doses (0.4 mg/kg) prolonged recovery unpredictably .
ARDS Management
A multicenter cohort study compared vecuronium and cisatracurium in ARDS. While mortality was similar, cisatracurium associated with fewer ventilator days (mean difference: 1.2 days) .
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